4-Amino-6-hydroxynicotinic acid

Description

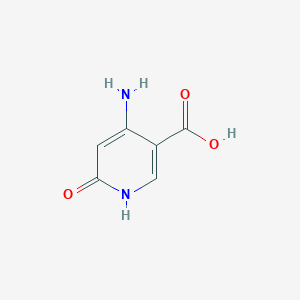

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-4-1-5(9)8-2-3(4)6(10)11/h1-2H,(H,10,11)(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGMXBPYONRWJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30574749 | |

| Record name | 4-Amino-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85145-48-8 | |

| Record name | 4-Amino-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-6-hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Amino-6-hydroxynicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Drawing upon established synthetic methodologies for related compounds and standard analytical techniques, this document outlines a plausible pathway for its preparation and detailed procedures for its structural elucidation and purity assessment.

Introduction: The Significance of Substituted Nicotinic Acids

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are pivotal pharmacophores in drug discovery, exhibiting a wide range of biological activities.[1] Modifications to the pyridine ring, such as the introduction of amino and hydroxyl groups, can significantly alter the molecule's physicochemical properties and pharmacological profile. This compound, a di-substituted nicotinic acid, presents a unique scaffold with potential applications stemming from the combined functionalities of a 4-aminopyridine moiety and a 6-hydroxynicotinic acid framework. The 4-aminopyridine structure is known for its action as a potassium channel blocker, with therapeutic applications in neurological conditions like multiple sclerosis.[2][3][4] Concurrently, substituted nicotinic acids have been explored for their analgesic, anti-inflammatory, and antiproliferative activities.[5][6][7] The strategic combination of these two pharmacores in one molecule makes this compound a compelling target for synthetic chemists and drug developers.

Proposed Synthesis of this compound

Synthesis of 6-Hydroxynicotinic Acid from Methyl Coumalate

A well-documented method for the synthesis of 6-hydroxynicotinic acid involves the reaction of methyl coumalate with ammonium hydroxide followed by treatment with sodium hydroxide.[8][9]

Experimental Protocol:

-

Preparation of Methyl Coumalate: In a round-bottomed flask, slowly add pulverized coumalic acid to concentrated sulfuric acid while maintaining the temperature between 20°C and 30°C with occasional cooling.

-

Add methanol portion-wise, keeping the temperature between 25°C and 35°C.

-

Heat the mixture on a steam bath for 1 hour, then cool and pour it into ice water.

-

Neutralize the solution with anhydrous sodium carbonate until slightly alkaline to precipitate the methyl coumalate.

-

Filter the crude product, wash with cold water, and air-dry.

-

Synthesis of 6-Hydroxynicotinic Acid: To a beaker containing 14% ammonium hydroxide, add the crude methyl coumalate over 10 minutes, keeping the temperature below 20°C.

-

Stir the mixture for an additional 45 minutes.

-

Add the resulting ammoniacal solution to a hot solution of approximately 17% aqueous sodium hydroxide and bring the mixture to a vigorous boil for 5 minutes.

-

Cool the solution in an ice bath and acidify with concentrated hydrochloric acid to a strongly acidic pH, maintaining the temperature below 30°C.

-

The precipitated yellow, microcrystalline 6-hydroxynicotinic acid is collected by filtration, washed with water, and dried.[9]

Nitration of 6-Hydroxynicotinic Acid

The introduction of a nitro group at the 4-position of the pyridine ring can be achieved through electrophilic nitration. The reaction conditions need to be carefully controlled to favor the desired isomer.

Experimental Protocol:

-

To a cooled solution of 6-hydroxynicotinic acid in concentrated sulfuric acid, add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining a low temperature (e.g., 0-5°C).

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period.

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 4-Nitro-6-hydroxynicotinic acid.

Reduction of the Nitro Group to an Amino Group

The final step involves the reduction of the nitro group to an amino group. A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocol:

-

Suspend the 4-Nitro-6-hydroxynicotinic acid in a suitable solvent, such as ethanol or methanol.

-

Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product may require purification to achieve the desired level of purity for analytical characterization and biological testing. Recrystallization is a common method for purifying solid organic compounds.

Experimental Protocol:

-

Dissolve the crude this compound in a minimum amount of a hot suitable solvent or solvent mixture (e.g., water, ethanol/water).

-

If necessary, treat the hot solution with activated charcoal to remove colored impurities.

-

Filter the hot solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

- 1. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications [cads.arda.or.th]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 4. 4-Aminopyridine Applications and Interactions_Chemicalbook [chemicalbook.com]

- 5. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]

- 6. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to 4-Amino-6-hydroxynicotinic Acid (CAS: 85145-48-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-hydroxynicotinic acid, with the CAS number 85145-48-8, is a substituted pyridine carboxylic acid. Its structure, featuring an amino group, a hydroxyl group, and a carboxylic acid moiety on a pyridine ring, suggests a rich chemical reactivity and potential for diverse biological activities. As a derivative of nicotinic acid (Vitamin B3), this compound is of significant interest to researchers in medicinal chemistry and drug discovery. The strategic placement of its functional groups allows for the formation of various intermolecular interactions, making it a compelling scaffold for the design of novel therapeutic agents. This guide provides a comprehensive overview of its properties, potential synthesis strategies, and prospective applications, based on available data and established principles of medicinal chemistry.

Physicochemical Properties

While experimental data for this compound is not extensively available in the public domain, we can infer its key physicochemical properties based on its structure and data from closely related analogs.

| Property | Value/Prediction | Source/Basis |

| CAS Number | 85145-48-8 | [1][2] |

| Molecular Formula | C₆H₆N₂O₃ | [1][2] |

| Molecular Weight | 154.12 g/mol | [1][2] |

| IUPAC Name | 4-Amino-6-hydroxypyridine-3-carboxylic acid | [1] |

| Synonyms | 4-amino-6-oxo-1,6-dihydropyridine-3-carboxylic acid | [3] |

| Appearance | Likely a solid at room temperature. | Based on related structures. |

| Melting Point | Predicted to be >250 °C (decomposes). | Analogy to 4-hydroxynicotinic acid (256-259 °C) and 6-hydroxynicotinic acid (>300 °C).[4] |

| Boiling Point | Not available; likely decomposes before boiling. | High melting point suggests strong intermolecular forces. |

| Solubility | Predicted to be sparingly soluble in water and polar organic solvents. Likely soluble in aqueous base. | The presence of polar functional groups suggests some water solubility. The acidic carboxylic acid and phenolic hydroxyl group suggest solubility in basic solutions. |

| pKa | Predicted to have at least two pKa values: one for the carboxylic acid (around 3-5) and one for the amino group/pyridinic nitrogen (around 4-6). | Based on the pKa values of nicotinic acid and aminopyridines. |

| Storage | Store at 2-8°C under an inert atmosphere. | [3] |

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential retrosynthetic analysis suggests that the target molecule could be constructed from a pre-functionalized pyridine ring. One possible approach could involve the following key steps:

Caption: Proposed retrosynthetic analysis and forward synthesis workflow for this compound.

Detailed Protocol (Hypothetical):

-

Esterification of 6-Chloronicotinic Acid: 6-Chloronicotinic acid is reacted with thionyl chloride followed by methanol to protect the carboxylic acid as a methyl ester. This prevents unwanted side reactions in subsequent steps.

-

Nitration: The resulting methyl 6-chloronicotinate is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 4-position of the pyridine ring. The electron-withdrawing nature of the chlorine and ester groups directs the nitration to this position.

-

Hydrolysis of the Chloro Group: The chloro group at the 6-position is hydrolyzed to a hydroxyl group via nucleophilic aromatic substitution using an aqueous base like sodium hydroxide.

-

Reduction of the Nitro Group: The nitro group at the 4-position is then reduced to an amino group. This can be achieved through various methods, such as catalytic hydrogenation (H₂ over Pd/C) or using a reducing agent like tin(II) chloride in acidic medium.

-

Ester Hydrolysis: Finally, the methyl ester is hydrolyzed under acidic or basic conditions to yield the desired this compound.

Reactivity: The molecule possesses three key functional groups that dictate its reactivity:

-

Carboxylic Acid: Can undergo esterification, amidation, and reduction.

-

Amino Group: Can be acylated, alkylated, and diazotized. It also acts as an activating group for electrophilic aromatic substitution.

-

Hydroxyl Group: Can be alkylated and acylated. As a pyridinol, it exists in tautomeric equilibrium with its corresponding pyridone form.

Potential Biological Activity and Applications in Drug Discovery

While no specific biological activities have been reported for this compound, its structural similarity to other biologically active nicotinic acid derivatives allows for informed speculation on its potential therapeutic applications.

Enzyme Inhibition

Many substituted heterocyclic compounds are known to be enzyme inhibitors.[5][6] The functional groups on this compound could potentially interact with the active sites of various enzymes. For instance, the carboxylic acid could act as a hydrogen bond donor and acceptor, while the amino group could form key electrostatic interactions. The pyridine ring itself can participate in π-π stacking with aromatic residues in an enzyme's active site.

A potential target class could be kinases, where the pyridine scaffold is a common feature in many inhibitors. Another possibility is enzymes involved in nucleotide metabolism, given its structural resemblance to endogenous purines and pyrimidines.

Anti-inflammatory and Analgesic Potential

Several studies have demonstrated the anti-inflammatory and analgesic properties of novel nicotinic acid derivatives.[7][8][9] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes or by modulating the production of inflammatory cytokines. The structural features of this compound make it a candidate for investigation in this area.

Antimicrobial Activity

Nicotinic acid and its derivatives have been explored for their antimicrobial properties.[10] The pyridine ring is a common motif in many antimicrobial agents. The specific substitution pattern of this compound could confer activity against various bacterial or fungal strains.

Signaling Pathway Modulation

The enzyme 6-hydroxynicotinic acid 3-monooxygenase (NicC) is involved in the bacterial degradation of nicotinic acid.[11][12][13][14] It catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid. While it is unknown if this compound is a substrate or inhibitor of this enzyme, it highlights a potential biological pathway where this molecule could be relevant, particularly in the context of microbiology and enzymology.

References

- 1. This compound | C6H6N2O3 | CID 15578041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:85145-48-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. 85145-48-8|this compound|BLD Pharm [bldpharm.com]

- 4. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives | Semantic Scholar [semanticscholar.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid - Arabian Journal of Chemistry [arabjchem.org]

- 7. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Architecture: A Technical Guide to the Crystal Structure of Hydroxynicotinic Acids for Pharmaceutical Research

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The solid-state properties of active pharmaceutical ingredients (APIs) are of paramount importance in drug development, influencing critical parameters such as solubility, stability, and bioavailability. A thorough understanding of the crystalline structure of an API is therefore not merely an academic exercise but a foundational pillar of rational drug design. This technical guide delves into the intricate world of crystal structure analysis, with a specific focus on pyridinecarboxylic acids, a class of compounds with significant therapeutic relevance.

It must be noted that as of the writing of this guide, a definitive, publicly accessible crystal structure for 4-Amino-6-hydroxynicotinic acid has not been reported. In the spirit of scientific integrity and to provide a robust, data-driven exploration of the principles of crystallographic analysis within this chemical family, this guide will utilize the well-characterized crystal structure of its isomer, 6-hydroxynicotinic acid , as a primary case study. The methodologies, analyses, and insights presented herein are directly applicable to the future characterization of this compound and other related pharmaceutical compounds.

Introduction: The Significance of Crystalline Architecture in Drug Efficacy

Pyridinecarboxylic acids and their derivatives are key building blocks in a multitude of pharmaceutical agents. The seemingly subtle arrangement of molecules in a crystal lattice dictates the macroscopic properties of the bulk material. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to vastly different physicochemical behaviors. Therefore, the elucidation of a compound's crystal structure is a critical step in de-risking drug development and ensuring product consistency. This guide will provide a comprehensive overview of the process, from synthesis and crystallization to the detailed analysis of the three-dimensional molecular arrangement.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to understanding a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis of 6-Hydroxynicotinic Acid

Several synthetic routes to 6-hydroxynicotinic acid have been reported. A common laboratory-scale synthesis involves the reaction of methyl coumalate with ammonia.[1][2] Another effective method is the enzymatic hydroxylation of nicotinic acid using microorganisms such as Achromobacter xylosoxydans or Pseudomonas fluorescens.[3][4][5] This biotechnological approach can offer high yields and specificity.

Exemplary Laboratory Synthesis Protocol: [1][2]

-

Preparation of Methyl Coumalate: Coumalic acid is treated with concentrated sulfuric acid and methanol. The mixture is heated, and upon cooling and neutralization, methyl coumalate precipitates.

-

Formation of 6-Hydroxynicotinic Acid: The prepared methyl coumalate is then reacted with aqueous ammonia. The resulting solution is added to a hot solution of sodium hydroxide and boiled. Acidification with concentrated hydrochloric acid precipitates the 6-hydroxynicotinic acid as a crystalline solid.

Crystallization

The growth of single crystals is often the most challenging step. The choice of solvent and the method of crystallization are critical. For hydroxynicotinic acids, crystallization is highly dependent on pH.[6][7] Slow evaporation of a saturated solution is a commonly employed technique.

Protocol for Single Crystal Growth of 6-Hydroxynicotinic Acid:

-

Prepare a saturated solution of 6-hydroxynicotinic acid in a suitable solvent system (e.g., water, ethanol-water mixtures) at an elevated temperature.

-

Filter the hot solution to remove any particulate matter.

-

Allow the solution to cool slowly and undisturbed in a vessel that is loosely covered to permit slow evaporation of the solvent.

-

Monitor the vessel for the formation of small, well-defined single crystals over a period of several days to weeks.

Unveiling the Structure: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following workflow outlines the key steps in this process.

Caption: Experimental workflow for crystal structure determination.

The Crystal Structure of 6-Hydroxynicotinic Acid: A Detailed Analysis

The crystal structure of 6-hydroxynicotinic acid has been determined and provides valuable insights into the molecular packing and intermolecular interactions.[8][9]

Crystallographic Data

The crystallographic data for 6-hydroxynicotinic acid provides a quantitative description of the crystal lattice.

| Parameter | Value[8] |

| Chemical Formula | C₆H₅NO₃ |

| Formula Weight | 139.11 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.813 |

| b (Å) | 11.134 |

| c (Å) | 16.278 |

| α (°) | 82.557 |

| β (°) | 78.106 |

| γ (°) | 76.251 |

| Volume (ų) | 1159.9 |

| Z | 8 |

| Temperature (K) | 293 |

Molecular Geometry and Tautomerism

Within the crystal structure, 6-hydroxynicotinic acid exists in its oxo tautomeric form (2-pyridone-5-carboxylic acid), characterized by a proton on the nitrogen atom and a carbonyl group at the 6-position.[8][9] This is a common feature for hydroxypyridines and is supported by spectroscopic data. The molecules are essentially planar.

Intermolecular Interactions: The Hydrogen Bonding Network

The crystal packing of 6-hydroxynicotinic acid is dominated by an extensive network of hydrogen bonds. These non-covalent interactions are the primary drivers of the supramolecular assembly. The carboxylic acid groups form classic head-to-tail dimeric synthons via O-H···O hydrogen bonds. Additionally, the N-H group of the pyridone ring and the carbonyl oxygen are involved in hydrogen bonding, creating a layered structure.[8]

Caption: Key hydrogen bonding motifs in 6-hydroxynicotinic acid.

This intricate network of hydrogen bonds results in the formation of planar layers of molecules, which then stack to build the three-dimensional crystal lattice.[8] Understanding these specific interactions is crucial for predicting and potentially engineering the crystal packing of related molecules, including this compound.

Conclusion and Future Outlook

This guide has provided a comprehensive overview of the principles and practices of crystal structure analysis, using 6-hydroxynicotinic acid as a case study in the absence of published data for this compound. The synthesis, crystallization, and detailed structural analysis presented herein highlight the critical importance of understanding the solid-state chemistry of pharmaceutical compounds.

The future characterization of this compound will undoubtedly build upon the foundational knowledge of its isomers. The introduction of an amino group is expected to introduce additional hydrogen bonding capabilities, potentially leading to a more complex and robust supramolecular architecture. The methodologies and analytical frameworks detailed in this guide provide a clear roadmap for such future investigations, which will be instrumental in harnessing the full therapeutic potential of this and other novel pharmaceutical agents.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. To prepare 6-Hydroxy nicotinic acid from Coumalic acid - Practical - HK Technical [hktechnical.com]

- 3. prepchem.com [prepchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. US4738924A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]

- 6. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability Profiling of 4-Amino-6-hydroxynicotinic Acid

Abstract

The journey of a drug candidate from discovery to a viable therapeutic is fundamentally governed by its physicochemical properties. Among the most critical of these are solubility and stability. This technical guide provides a comprehensive framework for characterizing 4-Amino-6-hydroxynicotinic acid, a heterocyclic compound with potential applications in pharmaceutical development. We delve into the theoretical underpinnings of its behavior in solution and present robust, field-proven experimental protocols for determining its thermodynamic solubility and degradation profile. This document is intended for researchers, chemists, and drug development professionals, offering both the "how" and the "why" behind a rigorous physicochemical assessment, ensuring data integrity and regulatory alignment.

Introduction: The Critical Role of Physicochemical Characterization

This compound is a substituted pyridine derivative, possessing a rich chemical architecture that includes a carboxylic acid, an amino group, and a hydroxyl group. This multi-functional nature suggests complex solution behavior, making a thorough understanding of its solubility and stability paramount for any development program.

-

Solubility directly impacts bioavailability. A drug must dissolve to be absorbed. Poor aqueous solubility is a leading cause of failure for promising drug candidates. International Council for Harmonisation (ICH) guidelines, such as ICH M9, establish a clear framework for solubility assessment, defining a drug as "highly soluble" if its highest therapeutic dose dissolves in 250 mL of aqueous media across a pH range of 1.2 to 6.8.[1][2][3][4]

-

Stability dictates a drug's shelf-life, storage conditions, and potential for generating toxic degradants.[5][6] Understanding a molecule's intrinsic stability and its degradation pathways is a non-negotiable regulatory requirement, as outlined in ICH Q1A(R2).[5][7][8][9] Forced degradation studies are essential for developing stability-indicating analytical methods and identifying potential liabilities in the molecular structure.[8][10][11][12]

This guide provides the necessary protocols to generate a robust data package for this compound, enabling informed decisions in formulation, analytical method development, and overall project progression.

Physicochemical Properties and Predicted Behavior

The structure of this compound—containing acidic (carboxylic acid, pKa ~4-5) and basic (amino group, pKa ~2-3) functionalities—classifies it as a zwitterionic molecule. This has profound implications for its solubility.

-

pH-Dependent Solubility: The molecule's net charge will change with pH. At low pH, the amino group will be protonated (positive charge), and the carboxylic acid will be neutral, leading to good solubility. At high pH, the carboxylic acid will be deprotonated (negative charge), also leading to good solubility. However, at a pH between the two pKa values (the isoelectric point), the molecule will exist predominantly as a neutral zwitterion, which typically results in minimal aqueous solubility due to strong intermolecular interactions in the crystal lattice.[13]

-

Potential Stability Liabilities: The presence of an amino group and a hydroxyl group on the pyridine ring suggests susceptibility to oxidative degradation . The lactam-lactim tautomerism of the hydroxyl group and the potential for hydrolysis of the amide-like structure under extreme pH and temperature conditions are also key areas for investigation.

Part 1: Thermodynamic Solubility Assessment

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The "gold standard" for its determination is the Shake-Flask Method .[14][15][16][17][18] This method is mandated by regulatory bodies for Biopharmaceutics Classification System (BCS) waivers.[1][2][3]

Rationale for Experimental Design

The choice of solvents and conditions is critical for generating relevant data.

-

pH Range (1.2, 4.5, 6.8): These pH values are stipulated by ICH guidelines and are chosen to simulate the physiological environments of the stomach (pH 1.2), and the small intestine (pH 4.5 to 6.8).[3]

-

Temperature (37 °C): This temperature is used to mimic human body temperature.[1][2]

-

Co-solvents (Ethanol, Propylene Glycol, DMSO): These are common excipients in liquid formulations. Assessing solubility in these solvents provides crucial data for early formulation development.

Experimental Protocol: Shake-Flask Method

This protocol details the steps to determine the equilibrium solubility of this compound.

Materials:

-

This compound (solid powder)

-

20 mL glass scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC-UV system with a validated quantitative method

-

pH meter

-

Solvents:

-

pH 1.2 HCl buffer

-

pH 4.5 Acetate buffer

-

pH 6.8 Phosphate buffer

-

Ethanol (95%)

-

Propylene Glycol

-

Dimethyl Sulfoxide (DMSO)

-

Procedure:

-

Preparation: Add an excess amount of solid this compound to separate vials (in triplicate for each solvent). An amount sufficient to ensure undissolved solid remains at the end of the experiment is key; typically, 5-10 mg in 5 mL of solvent is a good starting point.[17]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to 37 °C and a consistent agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 48 hours. Causality Note: 48-72 hours is often required to ensure true equilibrium is reached, especially for compounds that may form stable polymorphs or hydrates. A preliminary kinetics study can confirm the minimum time to equilibrium.

-

pH Measurement: After equilibration, measure and record the final pH of each aqueous buffer suspension to ensure the compound did not alter the buffer's pH.[2][17]

-

Sample Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) at 37 °C to pellet the undissolved solid.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. Calculate the concentration in the original supernatant based on the dilution factor.

-

Data Reporting: Report the average solubility from the triplicate measurements for each solvent, typically in mg/mL or µg/mL.

Visualization: Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Illustrative Data Presentation

The following table presents hypothetical but scientifically plausible solubility data for this compound, reflecting its zwitterionic nature.

| Solvent System | Temperature (°C) | Measured Solubility (µg/mL) | Classification |

| pH 1.2 Buffer | 37 | > 2000 | Highly Soluble |

| pH 4.5 Buffer | 37 | 85 | Sparingly Soluble |

| pH 6.8 Buffer | 37 | 1250 | Soluble |

| Ethanol | 25 | 450 | Soluble |

| Propylene Glycol | 25 | 900 | Soluble |

| DMSO | 25 | > 10,000 | Very Soluble |

Part 2: Intrinsic Stability and Forced Degradation

Forced degradation studies are designed to deliberately stress the drug substance to predict its primary degradation pathways.[10][12] The goal is not to completely destroy the molecule, but to achieve a target degradation of 5-20%, which is sufficient to generate and identify significant degradation products without creating an overly complex sample matrix.[8][10][12]

Rationale for Stress Conditions

Each condition is chosen to mimic potential environmental or physiological stressors and to probe specific chemical weaknesses.

-

Acid/Base Hydrolysis: Simulates exposure to gastric and intestinal pH. It tests the stability of hydrolyzable functional groups.

-

Oxidation: Models exposure to atmospheric oxygen or oxidative biological environments. Hydrogen peroxide is a common and aggressive oxidizing agent used for this purpose.

-

Thermal Stress: Evaluates the effect of temperature on the drug substance, relevant for manufacturing and storage.[6][10]

-

Photostability: Assesses degradation upon exposure to light, as required by ICH Q1B, which is critical for packaging and storage decisions.[7][10]

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study in solution.

Materials:

-

This compound

-

Solutions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, Purified Water

-

HPLC-UV/MS system with a validated stability-indicating method

-

Temperature-controlled ovens/baths

-

Photostability chamber compliant with ICH Q1B specifications (providing both UV and visible light)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mix) at a known concentration (e.g., 1 mg/mL).

-

Stress Sample Preparation: For each condition, mix the stock solution with the stressor solution.

-

Acid Hydrolysis: Mix stock with 0.1 M HCl.

-

Base Hydrolysis: Mix stock with 0.1 M NaOH.

-

Oxidation: Mix stock with 3% H₂O₂.

-

Thermal (Neutral): Mix stock with purified water.

-

-

Incubation:

-

Store the Acid, Base, and Neutral solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).[10]

-

Keep the Oxidation sample at room temperature, as heat can rapidly decompose H₂O₂.

-

Place a separate set of samples (solid powder and solution) in a photostability chamber.

-

-

Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 4, 8, 24, 48 hours). Immediately quench the reactions where necessary.

-

For Acid Hydrolysis, neutralize with an equivalent amount of NaOH.

-

For Base Hydrolysis, neutralize with an equivalent amount of HCl.

-

-

Analysis: Analyze all samples (including a non-stressed control) by a validated stability-indicating HPLC method, ideally coupled with a mass spectrometer (LC-MS) for impurity identification.

-

Data Evaluation:

-

Calculate the percent remaining of the parent compound.

-

Determine the percent area of each degradation product.

-

Perform a mass balance calculation to ensure all major products are accounted for.

-

Visualization: Forced Degradation Study Logic

Caption: Decision and workflow logic for a forced degradation study.

Illustrative Data Presentation

The following table summarizes hypothetical stability data for this compound.

| Stress Condition | Time (h) | % Parent Remaining | Major Degradant RRT | Comments |

| 0.1 M HCl, 60°C | 24 | 92.5 | 0.85 | Minor hydrolysis observed. |

| 0.1 M NaOH, 60°C | 8 | 85.1 | 0.72, 0.91 | Significant degradation. Potential lactam ring opening. |

| 3% H₂O₂, RT | 4 | 78.3 | 1.15 (N-oxide) | Highly susceptible to oxidation. N-oxide formation likely. |

| Water, 60°C | 48 | 98.9 | - | Stable to neutral hydrolysis/heat in solution. |

| Photolytic (ICH Q1B) | - | 99.2 | - | Photostable in solid and solution states. |

Conclusion and Strategic Implications

The comprehensive profiling of this compound reveals a molecule with distinct physicochemical characteristics that will guide its development path. The illustrative data suggests a classic pH-dependent solubility profile, with low solubility near its isoelectric point, which must be addressed during formulation to ensure adequate bioavailability. Strategies could include salt formation or the use of pH-modifying excipients.

The stability assessment indicates a primary liability towards oxidative and base-catalyzed degradation. This knowledge is invaluable. It dictates that manufacturing and storage should be conducted under an inert atmosphere (e.g., nitrogen) and that contact with basic excipients should be carefully evaluated.[19] The stability-indicating analytical method must be capable of resolving the oxidative degradant (likely an N-oxide) from the parent peak.

By following the robust, regulatory-aligned protocols detailed in this guide, researchers can generate high-quality, reliable data to de-risk their development programs and build a comprehensive understanding of their drug candidate.

References

- 1. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. database.ich.org [database.ich.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. capa.org.tw [capa.org.tw]

- 5. database.ich.org [database.ich.org]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. mdpi.com [mdpi.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. enamine.net [enamine.net]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 19. 85145-48-8 CAS MSDS (4-Amino-6-hydroxypyridine-3-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Comprehensive Theoretical and Computational Guide to 4-Amino-6-hydroxynicotinic Acid: A Roadmap for Drug Discovery and Materials Science

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the in-depth characterization of 4-Amino-6-hydroxynicotinic acid. As a derivative of the biologically significant nicotinic acid scaffold, this molecule presents untapped potential in pharmacology and materials science. The addition of an amino group to the 6-hydroxynicotinic acid core is hypothesized to significantly alter its electronic structure, hydrogen bonding capabilities, and reactivity, making it a compelling candidate for investigation. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing a validated, step-by-step protocol for in silico analysis. We will cover molecular structure optimization, vibrational spectral analysis (FT-IR, FT-Raman), elucidation of electronic properties and chemical reactivity via Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP), prediction of Nonlinear Optical (NLO) properties, and an assessment of its potential as a therapeutic agent through molecular docking simulations. Each protocol is grounded in established scientific principles and supported by authoritative references to ensure reproducibility and scientific integrity.

Introduction

The Nicotinic Acid Scaffold: A Cornerstone in Biology and Drug Development

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are fundamental to various biological processes. The pyridine ring, a core component of this scaffold, is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. A key derivative, 6-hydroxynicotinic acid (6-HNA), is a well-characterized intermediate in the aerobic degradation pathway of nicotine by soil bacteria like Pseudomonas putida.[1][2] This pathway involves the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC), which catalyzes the decarboxylative hydroxylation of 6-HNA, a reaction of significant biochemical interest.[1][3][4] The established biological role and available structural data for 6-HNA and its associated enzymes provide a robust foundation for exploring novel, functionalized analogues.[3][4][5]

Rationale for the Computational Investigation of this compound

The introduction of an amino (-NH2) group at the 4-position of the 6-hydroxynicotinic acid structure introduces a potent electron-donating group and an additional site for hydrogen bonding. This functionalization is expected to modulate the molecule's electronic distribution, reactivity, and intermolecular interaction potential. Such modifications are a cornerstone of rational drug design and materials engineering.

This guide, therefore, establishes a complete in silico workflow to predict and understand the physicochemical properties of this compound before its synthesis and experimental validation. By leveraging the power of computational chemistry, we can generate actionable hypotheses about its behavior, saving significant time and resources in the lab.

Molecular Structure Optimization: The Digital Foundation

Theoretical Imperative: Causality of Geometry Optimization

Every meaningful computational analysis begins with determining the molecule's most stable three-dimensional structure—its equilibrium geometry. This is the lowest energy conformation and serves as the basis for all subsequent property calculations. Density Functional Theory (DFT) has become the gold standard for this task, offering an excellent balance of computational cost and accuracy.[6]

Our choice of the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is a deliberate one, grounded in extensive literature precedent for providing reliable geometries and vibrational frequencies for heterocyclic compounds and amino acids.[7][8] The B3LYP functional effectively incorporates electron correlation, while the 6-311++G(d,p) basis set is robust, featuring diffuse functions (++) for accurately describing lone pairs and anions, and polarization functions (d,p) to handle non-uniform electron density in bonded atoms.

Protocol: Geometry Optimization and Vibrational Frequency Analysis

-

Initial Structure Construction: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Input File Generation: Prepare an input file for a quantum chemistry package (e.g., Gaussian, ORCA). Specify the following keywords:

-

#p B3LYP/6-311++G(d,p) Opt Freq: This command instructs the software to perform a geometry optimization (Opt) followed by a frequency calculation (Freq) at the specified level of theory.

-

-

Execution of Calculation: Submit the input file to the computational server.

-

Validation of Optimized Structure: Upon completion, verify that the optimization converged successfully. A true energy minimum is confirmed by the absence of imaginary frequencies in the output of the frequency calculation. The presence of one or more imaginary frequencies indicates a transition state, not a stable structure, requiring further investigation.

Visualization: Geometry Optimization Workflow

Caption: Workflow for obtaining a validated ground state molecular geometry.

Vibrational Spectroscopy Analysis (FT-IR & FT-Raman)

The Self-Validating System: Combining Theory and Experiment

Vibrational spectroscopy is a powerful tool for identifying molecular structures and functional groups.[9] However, experimental spectra (FT-IR, FT-Raman) can be complex. Computational frequency analysis provides a direct theoretical counterpart to these experiments, enabling a precise assignment of each vibrational band to a specific atomic motion (e.g., stretching, bending).[7][10]

The calculated harmonic frequencies are systematically higher than experimental ones due to the neglect of anharmonicity and basis set limitations. To bridge this gap, we employ a scaling factor, a well-established practice that brings theoretical data into excellent agreement with experimental results, thus creating a self-validating loop.[10]

Protocol: Vibrational Mode Calculation and Assignment

-

Perform Frequency Calculation: This is done concurrently with the geometry optimization as described in Protocol 2.2.

-

Extract Frequencies and Intensities: From the output file, extract the calculated harmonic vibrational frequencies (in cm⁻¹), their corresponding IR intensities, and Raman activities.

-

Apply Scaling Factor: Multiply all calculated frequencies by a uniform scaling factor (typically ~0.96 for B3LYP/6-311++G(d,p)) to correct for systematic errors.

-

Assign Vibrational Modes: Analyze the atomic displacements for each frequency to assign it to a specific functional group vibration (e.g., N-H symmetric stretch, C=O stretch, aromatic C-C stretch).

-

Compare with Experimental Data: Tabulate the scaled theoretical frequencies alongside experimentally obtained FT-IR and FT-Raman data for a comprehensive analysis.

Data Presentation: Vibrational Mode Assignment

| Vibrational Assignment | Calculated Wavenumber (cm⁻¹, Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | ~3450 | To be determined | To be determined |

| N-H Asymmetric Stretch (Amino) | ~3400 | To be determined | To be determined |

| N-H Symmetric Stretch (Amino) | ~3300 | To be determined | To be determined |

| C=O Stretch (Carboxylic Acid) | ~1720 | To be determined | To be determined |

| C=C, C=N Ring Stretches | ~1600-1400 | To be determined | To be determined |

| C-N Stretch | ~1250 | To be determined | To be determined |

| O-H In-plane Bend | ~1200 | To be determined | To be determined |

Note: Expected wavenumber ranges are based on literature values for similar functional groups.[8][11]

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbitals (HOMO-LUMO): The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[12][13] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[12] The energy difference between them, the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity.[14]

-

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity.[14]

-

A small HOMO-LUMO gap suggests the molecule is more polarizable and more reactive.[14]

From the energies of the HOMO and LUMO, we can derive other important quantum chemical descriptors like ionization potential, electron affinity, chemical hardness, and electrophilicity.[15]

Molecular Electrostatic Potential (MEP): A Visual Guide to Reactivity

The MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It provides an intuitive guide to its reactive behavior by color-coding regions of varying electron density.[12]

-

Red/Yellow Regions (Negative Potential): Electron-rich areas, susceptible to electrophilic attack (e.g., lone pairs on oxygen or nitrogen).

-

Blue Regions (Positive Potential): Electron-poor areas, susceptible to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms).

Protocol: Electronic Property and MEP Calculation

-

Use Optimized Geometry: Start with the validated ground state geometry from Protocol 2.2.

-

Single Point Energy Calculation: Perform a single point energy calculation using the same level of theory (B3LYP/6-311++G(d,p)). This is more efficient than re-optimization.

-

Extract Orbital Energies: The output file will contain the energies of all molecular orbitals. Identify E(HOMO) and E(LUMO).

-

Generate MEP Surface: Use a visualization program (e.g., GaussView) to generate the MEP surface by mapping the calculated electrostatic potential onto the electron density surface.

Visualization & Data: HOMO-LUMO Interaction

Caption: Energy diagram illustrating the HOMO, LUMO, and the energy gap.

Table: Calculated Quantum Chemical Descriptors

| Parameter | Formula | Calculated Value (eV) |

| E(HOMO) | - | To be calculated |

| E(LUMO) | - | To be calculated |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | To be calculated |

| Ionization Potential (I) | -E(HOMO) | To be calculated |

| Electron Affinity (A) | -E(LUMO) | To be calculated |

| Chemical Hardness (η) | (I - A) / 2 | To be calculated |

| Electronegativity (χ) | (I + A) / 2 | To be calculated |

Nonlinear Optical (NLO) Properties: A Look into Photonics

Rationale: Why Investigate NLO Properties?

Organic molecules with a significant difference in electron density between donor and acceptor groups, connected by a π-conjugated system, are prime candidates for NLO materials.[16][17] this compound, with its electron-donating amino and hydroxyl groups and electron-withdrawing carboxylic acid and pyridine ring nitrogen, fits this profile. Such materials are crucial for developing advanced photonic and optoelectronic devices like optical switches and frequency converters.[2]

Protocol: NLO Property Calculation

-

Use Optimized Geometry: Begin with the confirmed ground state structure.

-

Specify NLO Calculation: In the quantum chemistry software input file, add the keyword Polar. This requests the calculation of dipole moments, polarizabilities (α), and first-order hyperpolarizabilities (β).

-

Execute and Extract Data: Run the calculation and extract the components of the polarizability and hyperpolarizability tensors from the output file.

-

Calculate Key NLO Parameters: Compute the total molecular dipole moment (μ), the average polarizability (α₀), and the total first hyperpolarizability (β₀) from the tensor components.

-

Benchmark: Compare the calculated β₀ value with that of a standard NLO material like urea, calculated at the same level of theory, to assess its potential.

Data Presentation: NLO Properties

| Parameter | Unit | Calculated Value |

| Dipole Moment (μ) | Debye | To be calculated |

| Average Polarizability (α₀) | a.u. | To be calculated |

| First Hyperpolarizability (β₀) | a.u. | To be calculated |

Potential as a Drug Candidate: Molecular Docking

Target Selection: A Logically Grounded Choice

The most logical initial target for docking studies is 6-hydroxynicotinate 3-monooxygenase (NicC) , the enzyme responsible for processing the parent compound, 6-HNA.[1][3] By studying how this compound interacts with the NicC active site, we can hypothesize whether it might act as a substrate, an inhibitor, or not bind at all. This provides a direct, testable prediction of its biological activity.

Principles of Molecular Docking: Predicting Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the protein or receptor).[18][19] It uses scoring functions to estimate the strength of the interaction, typically reported as a binding energy (in kcal/mol).[20] A lower (more negative) binding energy suggests a more favorable interaction. Analysis of the docked pose reveals key intermolecular interactions like hydrogen bonds and hydrophobic contacts.[20][21]

Protocol: Molecular Docking Workflow

-

Receptor Preparation:

-

Download the crystal structure of the target protein (e.g., NicC from P. putida) from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and any existing ligands.

-

Add polar hydrogen atoms and assign atomic charges using software like AutoDockTools.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound.

-

Assign rotatable bonds and save in the appropriate format (e.g., PDBQT).

-

-

Grid Box Generation:

-

Define the search space for docking. This is a 3D box centered on the known active site of the enzyme. The size should be sufficient to accommodate the ligand in various orientations.

-

-

Docking Simulation:

-

Run the docking simulation using a program like AutoDock Vina. The program will systematically explore different conformations of the ligand within the defined grid box.

-

-

Analysis of Results:

-

Examine the binding energies of the top-ranked poses.

-

Visualize the best pose in the active site to identify specific amino acid residues involved in hydrogen bonding, electrostatic, or hydrophobic interactions.

-

Visualization: Molecular Docking Workflow

Caption: A streamlined workflow for performing molecular docking studies.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous computational framework for the complete characterization of this compound. By following these protocols, researchers can generate robust, predictive data on its structural, vibrational, electronic, optical, and potential biological properties.

The true power of this in silico approach lies in its ability to guide subsequent experimental work. The theoretical vibrational spectra will accelerate the analysis of experimental FT-IR and Raman data. The predicted electronic properties and MEP map can inform synthetic strategies for further derivatization. Finally, the molecular docking results provide a clear, testable hypothesis about the molecule's interaction with a key biological target, paving the way for focused enzymatic assays. Future computational work could involve molecular dynamics (MD) simulations to assess the stability of the docked ligand-protein complex over time.[19]

References

- 1. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. "Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid" by Katherine A. Hicks, Meigan E. Yuen et al. [openworks.wooster.edu]

- 5. Human Metabolome Database: Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658) [hmdb.ca]

- 6. Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains | MDPI [mdpi.com]

- 7. DFT simulations and vibrational analysis of FT-IR and FT-Raman spectra of 2,4-diamino-6-hydroxypyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. mdpi.com [mdpi.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. iosrjournals.org [iosrjournals.org]

- 12. thaiscience.info [thaiscience.info]

- 13. m.youtube.com [m.youtube.com]

- 14. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 15. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. secjhuapl.edu [secjhuapl.edu]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Biologically potent organotin(iv) complexes of N-acetylated β-amino acids with spectroscopic, X-ray powder diffraction and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Biological Activity of 4-Amino-6-hydroxynicotinic Acid

Introduction

4-Amino-6-hydroxynicotinic acid, a pyridinecarboxylic acid derivative, is a molecule of significant interest within specific biochemical pathways, particularly in microbial metabolism. While not as widely studied as its parent compound, nicotinic acid (Vitamin B3), understanding its biological roles and potential activities is crucial for researchers in microbiology, enzymology, and drug discovery. This guide provides a comprehensive overview of the known metabolic functions of this compound, explores its potential as a modulator of enzymatic activity, and furnishes detailed experimental protocols for its investigation. Our focus is to deliver scientifically rigorous, actionable insights for researchers, scientists, and drug development professionals.

Section 1: Metabolic Significance in Nicotinate Degradation

The primary documented role of this compound is as a key intermediate in the bacterial degradation of nicotinic acid (niacin).[1][2][3] Various aerobic and anaerobic bacteria utilize nicotinic acid as a carbon, nitrogen, and energy source. This metabolic capability is of significant interest for bioremediation and understanding microbial adaptation.

In several aerobic bacteria, the degradation of nicotinic acid is initiated by the hydroxylation of the pyridine ring.[4] The enzyme nicotinate dehydrogenase (EC 1.17.1.5), a molybdoenzyme, catalyzes the conversion of nicotinate to 6-hydroxynicotinate.[1][5] This intermediate, 6-hydroxynicotinic acid, is a central branching point in the metabolic pathway.[4] Subsequently, the flavin-dependent enzyme 6-hydroxynicotinate 3-monooxygenase (NicC) catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine (2,5-DHP).[4][6][7][8]

While this compound is not a direct intermediate in this specific pathway, its structural similarity to 6-hydroxynicotinic acid suggests it may act as a modulator, substrate analog, or inhibitor of the enzymes involved, a concept we will explore in the subsequent sections.

Section 2: Potential Biological Activities

Given its chemical structure, a pyridine ring with amino, hydroxyl, and carboxylic acid functional groups, this compound has the potential for a range of biological activities.

Enzyme Inhibition

The most promising area of investigation for this compound is its potential as an enzyme inhibitor, particularly for the enzymes of the nicotinate degradation pathway. Its structural analogy to the natural substrate, 6-hydroxynicotinic acid, makes it a candidate for competitive inhibition of 6-hydroxynicotinate 3-monooxygenase (NicC) .

Causality for Investigation: Competitive inhibitors often mimic the structure of the substrate, binding to the active site of the enzyme and preventing the natural substrate from binding. The presence of the amino group at the 4-position, instead of a hydrogen, could alter the electronic properties and steric interactions within the active site, potentially leading to tight binding without subsequent catalytic conversion. Investigating this potential inhibition could lead to the development of novel tools for studying microbial metabolism or even new antimicrobial agents that target this essential pathway in certain pathogens.

Antimicrobial Activity

Many antimicrobial agents are structural analogs of essential metabolites.[9] By inhibiting key metabolic enzymes, these compounds can disrupt vital cellular processes, leading to bacteriostasis or bactericidal effects. If this compound proves to be a potent inhibitor of nicotinate degradation, it could exhibit antimicrobial activity against bacteria that rely on this pathway for growth.

Causality for Investigation: The nicotinate degradation pathway is essential for certain bacteria to utilize nicotinic acid as a sole carbon and nitrogen source. An effective inhibitor of this pathway could selectively target these microorganisms. This is particularly relevant in the context of rising antibiotic resistance, where novel microbial targets are urgently needed.[10][11][12]

Other Potential Activities

The presence of a hydroxamic acid-like moiety (the N-hydroxypyridone tautomer) and the overall chemical structure suggest potential for other biological activities, such as:

-

Chelating Agent: The arrangement of the hydroxyl and carboxylic acid groups may allow for the chelation of metal ions, which could impact the function of metalloenzymes.[13]

-

Antioxidant Properties: The phenolic hydroxyl group could potentially act as a radical scavenger.[14]

Section 3: Experimental Protocols for Investigation

To rigorously assess the potential biological activities of this compound, a series of well-defined experiments are necessary.

Protocol: In Vitro Enzyme Inhibition Assay for 6-Hydroxynicotinate 3-Monooxygenase (NicC)

This protocol details a continuous spectrophotometric assay to determine the inhibitory potential of this compound on NicC activity by monitoring the consumption of NADH.

Principle: NicC catalyzes the NADH-dependent conversion of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine. The reaction consumes NADH, which can be monitored by the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹). The rate of this decrease is proportional to the enzyme's activity. The effect of this compound on this rate will reveal its inhibitory properties.

Reagents and Materials:

-

Purified 6-hydroxynicotinate 3-monooxygenase (NicC) from a suitable bacterial source (e.g., Pseudomonas putida or Bordetella bronchiseptica).[15]

-

6-hydroxynicotinic acid (6-HNA) substrate.

-

This compound (test compound).

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH).

-

Potassium phosphate buffer (50 mM, pH 7.5).

-

UV-Vis spectrophotometer with temperature control.

-

96-well UV-transparent microplates or quartz cuvettes.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a 1 M stock solution of potassium phosphate buffer, pH 7.5. Dilute to 50 mM for the assay.

-

Prepare a 10 mM stock solution of 6-HNA in the assay buffer.

-

Prepare a 10 mM stock solution of NADH in the assay buffer. Store on ice and protect from light.

-

Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer). Perform serial dilutions to obtain a range of concentrations for testing (e.g., 1 µM to 1 mM).

-

-

Assay Setup (for a 200 µL reaction in a 96-well plate):

-

To each well, add:

-

150 µL of 50 mM potassium phosphate buffer, pH 7.5.

-

20 µL of this compound at various concentrations (or solvent control).

-

10 µL of purified NicC enzyme (concentration to be optimized for a linear reaction rate).

-

-

Incubate the plate at 25°C for 5 minutes to allow for pre-incubation of the enzyme with the potential inhibitor.

-

-

Initiation of Reaction and Data Acquisition:

-

Initiate the reaction by adding 20 µL of a pre-mixed solution of 6-HNA and NADH (final concentrations to be at their respective Kₘ values, if known, or at a fixed concentration, e.g., 100 µM 6-HNA and 200 µM NADH).

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes using the spectrophotometer's kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[16]

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentration of the substrate (6-HNA) at different fixed concentrations of the inhibitor.

-

Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Screening

This protocol outlines the broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacteria.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The assay is performed in a 96-well plate format, where bacteria are exposed to serial dilutions of the test compound.

Reagents and Materials:

-

This compound.

-

Bacterial strains (e.g., Pseudomonas putida as a nicotinate-utilizing strain, and standard quality control strains like Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer (plate reader) for measuring optical density at 600 nm (OD₆₀₀).

-

Standard antibiotics for positive control (e.g., ciprofloxacin).

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Preparation of Compound Plate:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to a high stock concentration (e.g., 10 mg/mL).

-

In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB. For example, add 100 µL of CAMHB to wells 2-12. Add 200 µL of the compound stock solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Wells 11 (no compound) and 12 (no bacteria) will serve as positive and negative controls, respectively.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to wells 1-11. Add 100 µL of sterile CAMHB to well 12.

-

The final volume in each well is 200 µL.

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Optionally, read the optical density at 600 nm (OD₆₀₀) using a plate reader to quantify bacterial growth.

-

Section 4: Data Summary and Future Directions

To facilitate the analysis and comparison of experimental results, all quantitative data should be systematically tabulated.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | Test Compound | IC₅₀ (µM) | Inhibition Type | Source Organism |

| 6-Hydroxynicotinate 3-Monooxygenase (NicC) | This compound | TBD | TBD | Pseudomonas putida |

| Nicotinate Dehydrogenase | This compound | TBD | TBD | Bacillus niacini |

TBD: To Be Determined through experimentation.

Future Directions:

The exploration of this compound's biological activity is in its nascent stages. Based on the foundational work outlined in this guide, future research should focus on:

-

Synthesis of Analogs: Synthesizing derivatives of this compound with modifications to the amino, hydroxyl, and carboxylic acid groups could lead to more potent and selective inhibitors.[17]

-

Structural Biology: Co-crystallization of the compound with its target enzymes (e.g., NicC) would provide invaluable insights into the molecular basis of its inhibitory activity and guide rational drug design.[18][19][20]

-

In Vivo Efficacy: If promising antimicrobial activity is observed in vitro, testing the compound in animal models of bacterial infection would be the next logical step.

-

Broad-Spectrum Screening: The compound should be screened against a wider panel of microbial species and a broader range of enzymes to identify any off-target effects or novel activities.

This technical guide provides a strategic framework for the systematic investigation of this compound. By combining a clear understanding of its metabolic context with rigorous experimental protocols, researchers can effectively unlock the therapeutic and scientific potential of this intriguing molecule.

References

- 1. Nicotinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Reactome | Nicotinate metabolism [reactome.org]

- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sources, Components, Structure, Catalytic Mechanism and Applications: a Critical Review on Nicotinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative Antimicrobial Activity of Hp404 Peptide and Its Analogs against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-Amino-6-hydroxynicotinic Acid as a Putative Nicotinic Acid Metabolite

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territories in Nicotinic Acid Metabolism

Nicotinic acid (Niacin, Vitamin B3) is a cornerstone of cellular metabolism, serving as the precursor to the essential coenzymes NAD+ and NADP+.[1] Its metabolic fate is well-documented, primarily involving conjugation and a significant pathway leading to 6-hydroxynicotinic acid. However, the vast and intricate network of metabolic pathways often harbors undiscovered side-routes and novel metabolites. This guide ventures into the hypothetical, yet scientifically plausible, realm of 4-Amino-6-hydroxynicotinic acid as a potential, uncharacterized metabolite of nicotinic acid.

While direct evidence for the natural occurrence of this compound is currently scarce in published literature, its structural similarity to known biological molecules warrants a thorough investigation. This document serves as a technical roadmap for researchers poised to explore this frontier. We will provide a scientifically grounded, hypothetical framework for its formation, state-of-the-art methodologies for its detection and quantification, and a discussion of its potential biological significance based on analogous structures.

Part 1: The Established Landscape of Nicotinic Acid Metabolism and the Hypothetical Emergence of this compound

The canonical metabolism of nicotinic acid in most organisms proceeds through several key pathways, including the Preiss-Handler pathway for NAD+ synthesis and various detoxification routes.[1][2][3] A major catabolic pathway in bacteria involves the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid, a reaction catalyzed by nicotinic acid hydroxylase.[4][5] This is followed by further degradation.

The existence of this compound would necessitate a deviation from these known pathways. We propose a hypothetical biosynthetic route centered on the amination of a precursor molecule.

A Proposed Biosynthetic Pathway

The most probable route to this compound would likely involve the enzymatic amination of 6-hydroxynicotinic acid. This hypothesis is predicated on the existence of aminotransferase enzymes capable of acting on pyridine derivatives. While a specific enzyme for this reaction has not been identified, the vast diversity of microbial and mammalian enzymes suggests its potential existence.

Caption: Hypothetical pathway for the formation of this compound.

Part 2: A Practical Guide to the Detection and Quantification of this compound

The cornerstone of validating the existence of a novel metabolite is a robust and sensitive analytical methodology. Given the polar and multi-functional nature of this compound, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the indicated analytical platform.[6][7]

Synthesis of an Analytical Standard

A crucial prerequisite for developing a quantitative analytical method is the availability of a pure analytical standard. While not commercially available as a common stock item, 4-Amino-6-hydroxypyridine-3-carboxylic acid can be synthesized. One potential synthetic route involves the reduction of a suitable nitro-precursor or the amination of a halogenated derivative. A general procedure for the synthesis of 4-aminopyridine-2-carboxylic acid from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid has been described and could be adapted.[8]

Sample Preparation from Biological Matrices

The extraction of a polar analyte like this compound from complex biological matrices such as plasma, urine, or cell culture media requires careful consideration to ensure high recovery and minimal matrix effects.

Table 1: Recommended Sample Preparation Protocols

| Matrix | Protocol | Key Considerations |

| Plasma/Serum | Protein precipitation with a cold organic solvent (e.g., 80% methanol or acetonitrile). | Ensure complete protein removal to prevent column clogging. |

| Urine | Dilution with a suitable buffer, followed by filtration. | High salt content may require a solid-phase extraction (SPE) clean-up step. |

| Cell Lysates | Sonication or freeze-thaw cycles in a suitable lysis buffer, followed by protein precipitation. | Buffer composition should be compatible with subsequent LC-MS analysis. |

UPLC-MS/MS Method Development

A sensitive and selective UPLC-MS/MS method is paramount for the unambiguous identification and quantification of this compound.

Given the polar nature of the analyte, a reversed-phase separation with a suitable column chemistry is recommended.

-

Column: A C18 column with polar end-capping or a HILIC column would be appropriate.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation and improve peak shape, is a standard starting point.[9]

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is typical for UPLC systems.

-

Column Temperature: Maintaining the column at a constant temperature (e.g., 40 °C) ensures reproducible retention times.

Tandem mass spectrometry in the positive electrospray ionization (ESI+) mode is expected to provide the best sensitivity. The method should be developed in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and quantification.

Table 2: Hypothetical MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| [M+H]+ | Fragment 1 | To be optimized | Loss of H₂O |

| [M+H]+ | Fragment 2 | To be optimized | Loss of CO₂ |